molecular formula C6H9N3O2S B6597209 2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole CAS No. 113296-57-4

2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole

Cat. No.: B6597209
CAS No.: 113296-57-4
M. Wt: 187.22 g/mol
InChI Key: ISHKNZUYTCJTNR-UHFFFAOYSA-N
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Description

2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole is a heterocyclic compound with a molecular formula of C6H9N3O2S It is characterized by the presence of a nitro group and a methylsulfanyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole typically involves the reaction of 2-methyl-1H-imidazole with methylthiomethyl chloride in the presence of a base, followed by nitration using a nitrating agent such as nitric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antiparasitic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole involves its interaction with biological molecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and membranes. This results in the antimicrobial activity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-methyl-1-(methylsulfanylmethyl)-5-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-5-7-3-6(9(10)11)8(5)4-12-2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHKNZUYTCJTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CSC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548141
Record name 2-Methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113296-57-4
Record name 2-Methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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